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Compound of Interest |

Compound Name: 4-Methoxybenzaldehyde oxime
CAS No.: 3235-04-9
Cat. No.: B1310809

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Methoxybenzaldehyde oxime, a versatile organic compound utilized in various research and
development sectors, including organic synthesis and pharmaceutical development.[1] As a
critical intermediate, unequivocal structural confirmation is paramount. This document details
the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering field-proven insights into the causality behind the observed
spectral features.

Molecular Structure and Analytical Rationale

The structural elucidation of a molecule like 4-Methoxybenzaldehyde oxime relies on the
synergistic application of multiple spectroscopic techniques. Each method provides a unique
piece of the structural puzzle, and their combined interpretation constitutes a self-validating
system for confirming molecular identity and purity.

 NMR Spectroscopy (*H and 13C): Provides detailed information about the carbon-hydrogen
framework, including the chemical environment, connectivity, and stereochemistry of atoms.
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* IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their
characteristic vibrational frequencies.

e Mass Spectrometry: Determines the molecular weight and provides information about the
molecule's fragmentation pattern, which aids in confirming the structure.

Below is the chemical structure of 4-Methoxybenzaldehyde oxime, which serves as the basis
for our spectroscopic analysis.

Caption: Structure of 4-Methoxybenzaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 4-Methoxybenzaldehyde oxime, both *H and 3C NMR provide critical data.
The spectra are typically acquired in deuterated chloroform (CDCls) or dimethyl sulfoxide
(DMSO-de).

'H NMR Spectrum Analysis

The *H NMR spectrum reveals five distinct signals corresponding to the different types of
protons in the molecule. The choice of an E/Z isomeric configuration is often determined by the
synthetic route; the (E)-isomer is commonly reported.[2]
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

~8.11 Singlet

1H

CH=N-OH

The imine proton
is deshielded
due to the
electronegativity
of the nitrogen
and the aromatic
ring's anisotropy.
Its singlet nature
indicates no

adjacent protons.

~7.52 Doublet

2H

Ar-H (ortho to
CH=N)

These protons
are ortho to the
electron-
withdrawing
oxime group,
leading to a
downfield shift.
They appear as
a doublet due to
coupling with the

meta protons.[2]

~6.91 Doublet

2H

Ar-H (meta to
CH=N)

These protons
are ortho to the
electron-donating
methoxy group,
causing an
upfield shift.
They appear as
a doublet due to
coupling with the

ortho protons.[2]

~3.84 Singlet

3H

-OCHs

The protons of

the methoxy
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group are in a
shielded
environment and
appear as a
characteristic

singlet.[2]

The hydroxyl
proton is
exchangeable,
often resulting in
) ) a broad signal.
Variable (Broad) Singlet 1H N-OH ] )
Its chemical shift
can vary
significantly with
concentration

and solvent.

13C NMR Spectrum Analysis

The proton-decoupled 2C NMR spectrum provides information on the carbon skeleton.
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Chemical Shift (6) ppm Assignment Rationale

The imine carbon is

significantly deshielded due to
~150 C=N its sp2 hybridization and

proximity to the electronegative

nitrogen atom.[2]

The aromatic carbon attached
~161 Ar-C (para, C-OCHs) to the electron-donating
methoxy group is deshielded.

The chemical shift for the
~129 Ar-C (ortho to CH=N) aromatic carbons ortho to the

oxime group.[2]

The quaternary carbon of the
~125 Ar-C (ipso, C-CH=N) aromatic ring attached to the

oxime group.

The aromatic carbons ortho to
~114 Ar-C (meta to CH=N) the electron-donating methoxy
group are shielded.[2]

The carbon of the methoxy

group appears in the typical
~55 -OCHs upfield region for sp3

hybridized carbons attached to

an oxygen.[2]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxybenzaldehyde oxime in
~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to optimize magnetic field homogeneity.

Acquisition:
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o For 'H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of
~15 ppm and a relaxation delay of 1-2 seconds are typical.

o For 3C NMR, use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm)
and a longer relaxation delay (2-5 seconds) are required to ensure quantitative
observation of all carbon signals, including quaternary carbons.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the
spectrum and calibrate the chemical shift scale using the residual solvent peak as a
reference (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within the molecule. The
spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR)
accessory.
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Wavenumber . . . L

(cm-?) Vibration Type Functional Group Significance
The broadness of this
peak is characteristic
of a hydrogen-bonded

~3353 (Broad) O-H Stretch Hydroxyl (-OH) hydroxyl group,

confirming the
presence of the
oxime's OH.[2]

~3010

C-H Stretch (sp?)

Aromatic C-H

Indicates the
presence of the

aromatic ring.

~2929

C-H Stretch (sp?3)

Methoxy (-OCH3)

Corresponds to the C-
H bonds of the methyl

group.[2]

~1606

C=N Stretch

Imine/Oxime

This absorption is
critical for identifying

the oxime functional

group.[2]

~1513

C=C Stretch

Aromatic Ring

A characteristic
vibration for the
benzene ring

skeleton.[2]

~1253

C-O Stretch

Aryl Ether

Strong absorption
indicating the C-O
bond of the methoxy
group attached to the

aromatic ring.[2]

~956

N-O Stretch

Oxime

Confirms the N-O
bond of the oxime

functionality.[2]

~831

C-H Bend

p-disubstituted ring

This out-of-plane

bending is
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characteristic of a 1,4-
disubstituted benzene

ring.[2]

Experimental Protocol: FT-IR Spectroscopy (ATR)

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as
it will be subtracted from the sample spectrum to remove contributions from the atmosphere
(e.g., COz2 and H20).

o Sample Application: Place a small amount of the solid 4-Methoxybenzaldehyde oxime
powder onto the ATR crystal.

o Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the
sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

o Data Processing: The instrument software automatically performs the background
subtraction and presents the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
Electron lonization (EI) is a common technique for this type of analysis. The molecular formula
of 4-Methoxybenzaldehyde oxime is CsHoNO2, with a molecular weight of 151.16 g/mol .[3]
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m/z (mass-to-charge ratio)  Proposed Fragment Significance

Molecular lon Peak. This peak
151 [M]* confirms the molecular weight

of the compound.[3]

Loss of the hydroxyl radical

134 [M - OH]* ]
from the oxime group.
120 [M - OCHs]* Loss of the methoxy radical.
A fragment corresponding to
106 [C7HeO]"

the methoxybenzoyl cation.

92 Further fragmentation of the
aromatic ring structure.

77 [CoHs* Phenyl cation, resulting from
6115
the loss of the side chain.

Proposed Fragmentation Pathway

The fragmentation of 4-Methoxybenzaldehyde oxime under El conditions can be rationalized
as follows. The initial ionization event forms the molecular ion, which then undergoes a series
of fragmentation steps to yield smaller, stable ions.

[CsHoaNO2]*
m/z = 151
(Molecular lon)

- *OH - *CHs

[CsHsNO]™* [C7HeNO2]*
m/z = 134 m/z = 136

NO

[C7HeO]*
m/z = 106

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5371961
https://www.benchchem.com/product/b1310809/docs?utm_src=pdf-body#an-in-depth-guide-to-the-spectroscopic-characterization-of-4-methoxybenzaldehyde-oxime
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Simplified EI-MS fragmentation of 4-Methoxybenzaldehyde oxime.

Experimental Protocol: GC-MS (El)

Sample Preparation: Prepare a dilute solution of 4-Methoxybenzaldehyde oxime in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of
approximately 1 mg/mL.

GC Method:
o Inject 1 pL of the sample solution into the Gas Chromatograph (GC).
o Use a suitable capillary column (e.g., a 30m DB-5ms).

o Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high
final temperature (e.g., 250°C) to ensure elution of the analyte.

MS Method:

o The eluent from the GC column is directed into the ion source of the Mass Spectrometer.
o Set the ion source to Electron lonization (EI) mode, typically at 70 eV.

o Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 300.

Data Analysis: Identify the chromatographic peak corresponding to 4-
Methoxybenzaldehyde oxime. Analyze the mass spectrum associated with this peak to
identify the molecular ion and key fragment ions.

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of 4-Methoxybenzaldehyde oxime is achieved by integrating the

data from NMR, IR, and MS. The workflow represents a logical, self-validating process

fundamental to chemical analysis.
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Spectroscopic Analysis Data Interpretation
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Click to download full resolution via product page
Caption: Integrated workflow for spectroscopic characterization.

In conclusion, the combined spectroscopic data provides unambiguous evidence for the
structure of 4-Methoxybenzaldehyde oxime. The 'H and 3C NMR data confirm the
connectivity of the carbon-hydrogen framework. The IR spectrum verifies the presence of key
functional groups, including the oxime's hydroxyl and C=N bonds, as well as the methoxy
group. Finally, mass spectrometry confirms the correct molecular weight and provides a
fragmentation pattern consistent with the proposed structure. This multi-technique approach
ensures the highest level of confidence in the compound's identity, a critical requirement for its
application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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